
Viminol p-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Viminol p-hydroxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C28H37ClN2O4 and its molecular weight is 501.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Viminol p-hydroxybenzoate functions primarily as a μ-opioid receptor agonist , providing pain relief while exhibiting a mixed agonist-antagonist profile. This unique characteristic allows it to deliver effective analgesia with reduced side effects compared to conventional opioids. Notably, it is approximately 5.5 times more potent than morphine in its analgesic effects, making it a compelling alternative for pain management .
Key Features:
- Analgesic Efficacy : Effective in managing acute postoperative pain, especially after dental procedures.
- Antitussive Activity : Demonstrated effectiveness in suppressing cough, useful for patients with persistent cough conditions .
- Reduced Side Effects : Lower incidence of respiratory depression and gastrointestinal complications compared to traditional opioids .
Acute Pain Management
A study highlighted the use of this compound in managing postoperative pain following third molar extractions. In this case, a patient who experienced adverse effects from codeine was prescribed this compound (70 mg every 6 hours), resulting in complete and rapid analgesia with excellent tolerability .
Table 1: Pain Management Comparison
Drug | Dosage | Efficacy | Side Effects |
---|---|---|---|
Codeine | 30 mg + Paracetamol 325 mg | Moderate relief | Sedation, nausea |
This compound | 70 mg every 6 hours | Complete relief | Minimal sedation, no respiratory depression |
Antitussive Use
In a controlled trial assessing the antitussive activity of this compound, the higher dosage (140 mg) showed significant effectiveness compared to placebo, indicating its potential use in treating cough-related conditions .
Table 2: Antitussive Activity Evaluation
Dosage | Response Rate |
---|---|
Placebo | No significant effect |
Viminol (70 mg) | Minimal effect |
Viminol (140 mg) | Significant effect |
Safety Profile
The safety profile of this compound is notably favorable when compared to traditional opioids. It does not induce significant respiratory depression or gastrointestinal complications, making it suitable for patients who may be sensitive to these effects .
Common Side Effects:
- Sedation
- Nausea
- Itching
Propiedades
Número CAS |
23235-25-8 |
---|---|
Fórmula molecular |
C28H37ClN2O4 |
Peso molecular |
501.1 g/mol |
Nombre IUPAC |
1-[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]-2-[di(butan-2-yl)amino]ethanol;4-hydroxybenzoic acid |
InChI |
InChI=1S/C21H31ClN2O.C7H6O3/c1-5-16(3)24(17(4)6-2)15-21(25)20-12-9-13-23(20)14-18-10-7-8-11-19(18)22;8-6-3-1-5(2-4-6)7(9)10/h7-13,16-17,21,25H,5-6,14-15H2,1-4H3;1-4,8H,(H,9,10) |
Clave InChI |
APVBKCLHWQSJAT-UHFFFAOYSA-N |
SMILES |
CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)O)C(C)CC.C1=CC(=CC=C1C(=O)O)O |
SMILES canónico |
CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2Cl)O)C(C)CC.C1=CC(=CC=C1C(=O)O)O |
Key on ui other cas no. |
23784-10-3 |
Pictogramas |
Irritant |
Sinónimos |
dividol viminol 4-hydroxybenzoate viminol 4-hydroxybenzoate, viminol 4-hydroxybenzoate (1:1) viminol p-hydroxybenzoate viminol para-hydroxybenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.